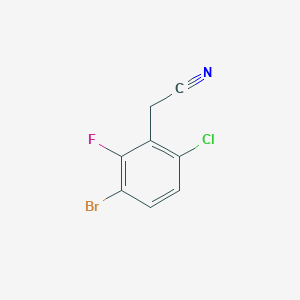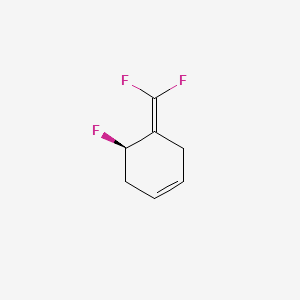
(5R)-4-(difluoromethylidene)-5-fluorocyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R)-4-(difluoromethylidene)-5-fluorocyclohexene is a fluorinated organic compound with a unique structure that includes both difluoromethylidene and fluorocyclohexene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-4-(difluoromethylidene)-5-fluorocyclohexene typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a cyclohexene derivative using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and may involve the use of solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, such as temperature, pressure, and reagent flow rates.
Analyse Des Réactions Chimiques
Types of Reactions
(5R)-4-(difluoromethylidene)-5-fluorocyclohexene can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation reactions using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic media, with temperatures ranging from room temperature to reflux conditions.
Reduction: Often carried out in anhydrous solvents under inert atmospheres to prevent moisture-sensitive reactions.
Substitution: Conducted in polar solvents like acetonitrile or dimethylformamide, with the addition of catalysts or initiators to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylidene ketones, while reduction could produce fluorinated alcohols. Substitution reactions might result in halogenated cyclohexenes.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5R)-4-(difluoromethylidene)-5-fluorocyclohexene is used as a building block for synthesizing more complex fluorinated compounds
Biology
In biological research, this compound is studied for its potential as a fluorinated probe in imaging and diagnostic applications. The presence of fluorine atoms can improve the compound’s bioavailability and metabolic stability.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Fluorinated compounds often exhibit enhanced pharmacokinetic properties, such as increased lipophilicity and improved binding affinity to biological targets.
Industry
In the industrial sector, this compound is investigated for its use in the development of advanced materials, such as fluorinated polymers and coatings. Its unique properties can impart desirable characteristics, such as chemical resistance and thermal stability.
Mécanisme D'action
The mechanism of action of (5R)-4-(difluoromethylidene)-5-fluorocyclohexene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5R)-4-(trifluoromethylidene)-5-fluorocyclohexene
- (5R)-4-(difluoromethylidene)-5-chlorocyclohexene
- (5R)-4-(difluoromethylidene)-5-bromocyclohexene
Uniqueness
Compared to similar compounds, (5R)-4-(difluoromethylidene)-5-fluorocyclohexene stands out due to its specific combination of difluoromethylidene and fluorocyclohexene groups. This unique structure imparts distinct chemical and physical properties, such as increased reactivity and stability, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H7F3 |
|---|---|
Poids moléculaire |
148.13 g/mol |
Nom IUPAC |
(5R)-4-(difluoromethylidene)-5-fluorocyclohexene |
InChI |
InChI=1S/C7H7F3/c8-6-4-2-1-3-5(6)7(9)10/h1-2,6H,3-4H2/t6-/m1/s1 |
Clé InChI |
VSYGEQPFVUWOCL-ZCFIWIBFSA-N |
SMILES isomérique |
C1C=CCC(=C(F)F)[C@@H]1F |
SMILES canonique |
C1C=CCC(=C(F)F)C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[9-[(2S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15293394.png)
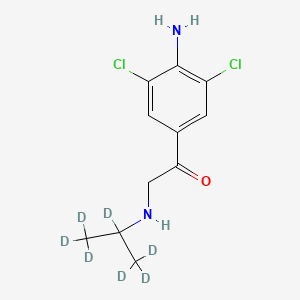
![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride](/img/structure/B15293404.png)
![(S)-2-[(1,1'-Biphenyl)-2-yloxy]propanoic Acid](/img/structure/B15293406.png)
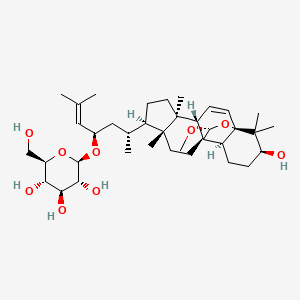
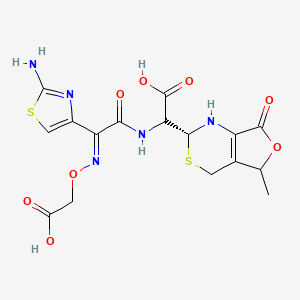

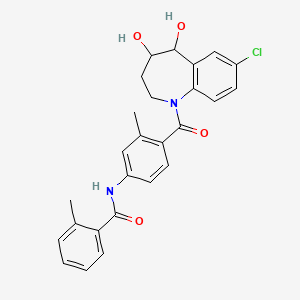
![1-[(5-Bromothiophen-3-yl)methyl]pyrrolidine](/img/structure/B15293439.png)
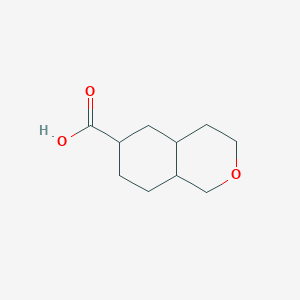
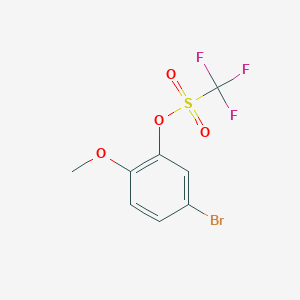
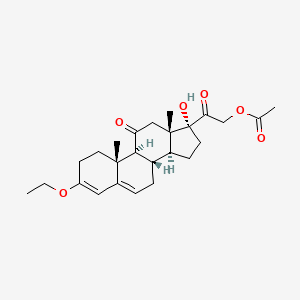
![[(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene](/img/structure/B15293474.png)
